Cas no 103755-56-2 (5-Amino-1-phenyl-1H-pyrazol-3-ol)

5-Amino-1-phenyl-1H-pyrazol-3-ol 化学的及び物理的性質
名前と識別子
-
- 5-Amino-1-phenyl-1H-pyrazol-3-ol
- 5-amino-1-phenyl-1H-pyrazol-3(2H)-one
- 5-amino-1-phenyl-2,3-dihydro-1H-pyrazol-3-one
- 3-amino-2-phenyl-1H-pyrazol-5-one
- NSC266159
- ZRFVUVLAEDLCQE-UHFFFAOYSA-N
- NE34217
- AK139687
- CS-0160733
- SCHEMBL13736330
- 5-AMINO-1-PHENYL-2H-PYRAZOL-3-ONE
- D82372
- DTXSID10990564
- NSC-266159
- 70373-98-7
- AKOS024269057
- AS-60865
- DB-139531
- Z1582263070
- AKOS010514173
- EN300-124873
- DB-139553
- 103755-56-2
- 5-Amino-1,2-dihydro-1-phenyl-3H-pyrazol-3-one
- G31297
-
- インチ: 1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13)
- InChIKey: ZRFVUVLAEDLCQE-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])=C(N([H])[H])N(C2C([H])=C([H])C([H])=C([H])C=2[H])N1[H]
計算された属性
- せいみつぶんしりょう: 175.074561919g/mol
- どういたいしつりょう: 175.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.4
- 疎水性パラメータ計算基準値(XlogP): 1
5-Amino-1-phenyl-1H-pyrazol-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A049004995-1g |
5-Amino-1-phenyl-1H-pyrazol-3-ol |
103755-56-2 | 95% | 1g |
$405.01 | 2023-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A44680-100mg |
5-Amino-1-phenyl-1H-pyrazol-3-ol |
103755-56-2 | 95% | 100mg |
¥131.0 | 2023-09-09 | |
Ambeed | A944713-5g |
5-Amino-1-phenyl-1H-pyrazol-3-ol |
103755-56-2 | 95% | 5g |
$524.0 | 2024-04-26 | |
Aaron | AR00998F-100mg |
5-Amino-1-phenyl-1H-pyrazol-3-ol |
103755-56-2 | 95% | 100mg |
$19.00 | 2025-02-10 | |
A2B Chem LLC | AE30771-1g |
5-Amino-1-phenyl-1H-pyrazol-3-ol |
103755-56-2 | 95% | 1g |
$111.00 | 2024-04-20 | |
Ambeed | A944713-1g |
5-Amino-1-phenyl-1H-pyrazol-3-ol |
103755-56-2 | 95% | 1g |
$151.0 | 2024-04-26 | |
1PlusChem | 1P009903-1g |
5-aMino-1-phenyl-1H-pyrazol-3-ol |
103755-56-2 | 95% | 1g |
$73.00 | 2023-12-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A44680-1g |
5-Amino-1-phenyl-1H-pyrazol-3-ol |
103755-56-2 | 95% | 1g |
¥871.0 | 2023-09-09 | |
Chemenu | CM188801-1g |
5-amino-1-phenyl-1H-pyrazol-3-ol |
103755-56-2 | 95% | 1g |
$464 | 2021-08-05 | |
Chemenu | CM188801-250mg |
5-amino-1-phenyl-1H-pyrazol-3-ol |
103755-56-2 | 95% | 250mg |
$65 | 2023-02-03 |
5-Amino-1-phenyl-1H-pyrazol-3-ol 関連文献
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
5-Amino-1-phenyl-1H-pyrazol-3-olに関する追加情報
Comprehensive Overview of 5-Amino-1-phenyl-1H-pyrazol-3-ol (CAS No. 103755-56-2): Properties, Applications, and Industry Insights
5-Amino-1-phenyl-1H-pyrazol-3-ol (CAS No. 103755-56-2) is a specialized heterocyclic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This pyrazole derivative features an amino group at the 5-position and a hydroxyl group at the 3-position, making it a versatile intermediate for synthesizing biologically active molecules. Recent studies highlight its potential as a building block for kinase inhibitors and antioxidant agents, aligning with the growing demand for targeted therapies in precision medicine.
The compound's physicochemical properties include a molecular weight of 175.18 g/mol and a melting point range of 210-215°C, as documented in Reaxys and SciFinder databases. Its solubility profile shows moderate polarity, dissolving in polar aprotic solvents like DMSO while exhibiting limited water solubility. Researchers are particularly interested in its tautomeric equilibrium between the pyrazol-3-ol and pyrazol-3-one forms, which influences its reactivity in multicomponent reactions – a hot topic in green chemistry methodologies.
In pharmaceutical applications, 5-Amino-1-phenyl-1H-pyrazol-3-ol serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) analogs. A 2023 study in the European Journal of Medicinal Chemistry demonstrated its utility in developing COX-2 selective inhibitors with reduced gastrointestinal side effects. The compound's hydrogen bonding capacity enables precise molecular interactions, addressing the industry's focus on drug target specificity – currently ranking among the top 20 search terms in medicinal chemistry forums.
The agrochemical sector utilizes this compound in developing next-generation fungicides, particularly against Botrytis cinerea in vineyards. Its low mammalian toxicity (LD50 > 2000 mg/kg in rodent studies) and biodegradability make it attractive for sustainable crop protection solutions. Patent analysis reveals a 40% increase in filings involving pyrazole-based agrochemicals since 2020, reflecting market trends toward eco-friendly pesticides – a frequently searched topic in agricultural science databases.
From a synthetic chemistry perspective, CAS 103755-56-2 participates in click chemistry reactions and metal-catalyzed cross-couplings, enabling efficient library synthesis for drug discovery. Advanced characterization techniques like 2D-NMR and X-ray crystallography confirm its planar structure with intramolecular hydrogen bonding, explaining its stability in high-temperature reactions. These properties address common search queries about heat-stable heterocycles for flow chemistry applications.
Quality control protocols for 5-Amino-1-phenyl-1H-pyrazol-3-ol typically involve HPLC purity assessment (>98%) and residual solvent analysis by GC-MS. The compound's chromatographic behavior shows excellent separation on reverse-phase columns (Retention Time: 6.2 min in 70:30 water:acetonitrile), a technical detail frequently requested in analytical chemistry discussions. Storage recommendations emphasize protection from light at 2-8°C to maintain stability, with accelerated degradation studies indicating >24-month shelf life under proper conditions.
Emerging applications include its use as a fluorescence probe for metal ion detection, leveraging its chelation properties with transition metals. Recent work published in ACS Sensors demonstrates selective copper(II) recognition at nanomolar concentrations – addressing environmental monitoring needs highlighted in water quality analysis trends. The compound's structure-activity relationships continue to be explored through computational chemistry approaches, particularly DFT calculations predicting its electronic properties.
Industrial-scale production of 103755-56-2 employs continuous flow synthesis methods to improve yield and reduce waste, aligning with green chemistry principles. Process optimization studies focus on atom economy in the cyclization step, achieving 85% yield through microwave-assisted synthesis – techniques dominating current chemical engineering literature searches. Regulatory status varies by region, with REACH compliance confirmed in the EU and TSCA listing in the United States.
The global market for pyrazole derivatives is projected to grow at 6.2% CAGR through 2030, driven by demand for specialty chemicals in life sciences. 5-Amino-1-phenyl-1H-pyrazol-3-ol occupies a niche position in this market, with leading suppliers offering custom derivatization services and isotope-labeled versions for metabolic studies. These value-added services respond to frequent customer inquiries about compound modification capabilities in recent procurement surveys.
Future research directions include exploring its supramolecular chemistry applications and photophysical properties for organic electronics. The compound's electron-donating character makes it a candidate for organic semiconductors, a rapidly growing field with 300% increase in related patent applications since 2018. These developments position CAS 103755-56-2 as a multifaceted compound bridging multiple scientific disciplines.
103755-56-2 (5-Amino-1-phenyl-1H-pyrazol-3-ol) 関連製品
- 120686-17-1((S)-tert-Butyl 3-amino-4-phenylbutanoate)
- 2098000-14-5(N-Methyl-1-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride)
- 1823312-27-1(Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate)
- 436099-85-3((2-Methoxyphenyl)(piperazin-1-yl)methanone)
- 1805381-93-4(Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate)
- 33421-43-1(2,2'-Bipyridine,1-oxide)
- 1556371-01-7(N-(3-bromo-4-chlorophenyl)methylcyclopentanamine)
- 1157722-93-4(3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine)
- 901263-46-5(1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)
- 1934905-24-4(5-bromo-6-chloropyridazin-4-amine)
